奇哈丹宁A

描述

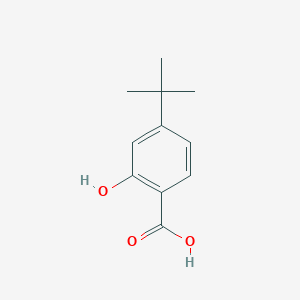

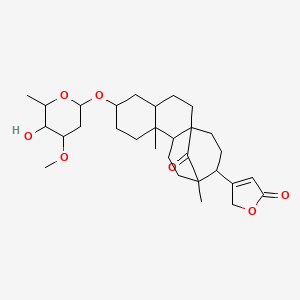

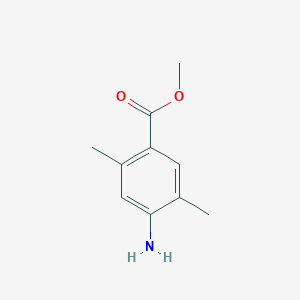

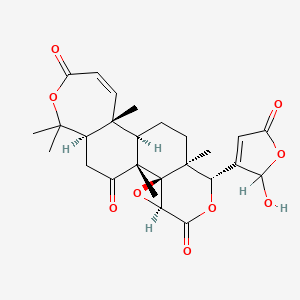

Kihadanin A is a natural product isolated from the plant species Kihadania fischeri. It belongs to the family of phenolic compounds and has been studied extensively for its potential therapeutic effects. Kihadanin A has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been used in laboratory experiments to test the effects of various drugs and chemicals on cells.

科学研究应用

药理学:NOS3 抑制和高尿酸血症管理

奇哈丹宁A 被鉴定为一种柠檬苦素 NOS3 抑制剂,从白鲜根皮的甲醇提取物中分离得到 . 它在高尿酸血症 (HUA) 的研究中发挥着重要作用,高尿酸血症是一种以血液中尿酸含量过高为特征的疾病,可导致痛风和肾结石 . This compound 抑制 NOS3 提示其在管理与内皮功能障碍和氧化应激相关的疾病方面具有潜在的治疗应用。

分子生物学:GSK-3β 相互作用

在分子生物学中,this compound 因其与糖原合成酶激酶-3β (GSK-3β) 的相互作用而被研究,GSK-3β 是一种参与多种人类疾病的酶,包括神经退行性疾病、病毒感染和癌症 . 分子对接研究表明,this compound 与其他天然产物一起可以与 GSK-3β 形成结合复合物,表明其作为治疗干预的新型配体的潜力 .

生物化学:抗氧化性能

This compound 的抗氧化性能在生物化学中很受关注。抗氧化剂在保护细胞免受氧化应激方面起着至关重要的作用,氧化应激会导致癌症和心脏病等慢性疾病。 This compound 抗氧化能力的研究可能会带来对它预防和治疗氧化损伤作用的新见解 .

化学:结构分析和合成

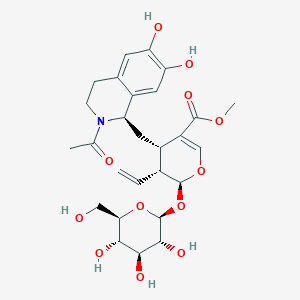

在化学领域,this compound 的复杂分子结构,以呋喃-δ-内酯核心为特征,是结构分析和合成的主题 . 了解其化学性质可以导致开发具有增强功效或降低毒性的合成类似物,用于各种应用。

生物技术:基因工程和药物开发

This compound 的生物技术应用包括基因工程和药物开发。 它作为 NOS3 抑制剂的作用可以被利用来创造可以产生治疗性化合物或作为研究心血管疾病模型的基因修饰生物体或细胞 .

医学:潜在的治疗剂

在医学上,this compound 因其作为治疗剂的潜力而被探索。 它对 NOS3 的抑制作用提示其在治疗高血压、动脉粥样硬化和其他内皮功能受损的心血管疾病方面可能具有应用 .

作用机制

Target of Action

Kihadanin A, a limonoid compound, primarily targets Nitric Oxide Synthase 3 (NOS3) . NOS3 is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

Kihadanin A acts as an inhibitor of NOS3 . By inhibiting NOS3, Kihadanin A can potentially modulate the production of nitric oxide, thereby influencing various biological processes that are regulated by this molecule.

生化分析

Biochemical Properties

Kihadanin A plays a significant role in biochemical reactions, particularly as a NOS3 inhibitor . It interacts with enzymes and proteins involved in nitric oxide synthesis, thereby influencing biochemical pathways.

Cellular Effects

The effects of Kihadanin A on cells are primarily related to its role as a NOS3 inhibitor . By inhibiting NOS3, Kihadanin A can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Kihadanin A exerts its effects at the molecular level through its interaction with NOS3 . This interaction can lead to enzyme inhibition, changes in gene expression, and alterations in cellular signaling pathways.

Metabolic Pathways

Kihadanin A is involved in the nitric oxide synthesis pathway due to its role as a NOS3 inhibitor . It interacts with enzymes and cofactors within this pathway, potentially influencing metabolic flux and metabolite levels.

属性

IUPAC Name |

(1R,2R,4S,7R,8S,11R,12R,18R)-7-(2-hydroxy-5-oxo-2H-furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-22(2)14-11-15(27)25(5)13(23(14,3)8-7-16(28)34-22)6-9-24(4)18(12-10-17(29)32-20(12)30)33-21(31)19-26(24,25)35-19/h7-8,10,13-14,18-20,30H,6,9,11H2,1-5H3/t13-,14+,18+,19-,20?,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWMSKKYNYZQTC-AJLFSXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)CCC4(C35C(O5)C(=O)OC4C6=CC(=O)OC6O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=CC(=O)OC6O)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925062 | |

| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125276-62-2 | |

| Record name | Kihadanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125276622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)-1,1,5a,7a,11b-pentamethyl-5b,6,7,7a,8,11b,13,13a-octahydrooxireno[4',5']pyrano[4',3':5,6]naphtho[2,1-c]oxepine-3,10,12(1H,5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the biological activities reported for Kihadanin A?

A1: Kihadanin A has demonstrated antifeedant activity against the Japanese termite species Reticulitermes speratus. [] This suggests potential applications in pest control and wood preservation.

Q2: What is the chemical structure of Kihadanin A and where is it found in nature?

A2: Kihadanin A is a limonoid, a class of natural products found primarily in citrus fruits and related plants. Its structure includes a furyl-δ-lactone core. It has been isolated from the bark of Phellodendron amurense [] and the root barks of Dictamnus dasycarpus. []

Q3: Are there any known structural analogs of Kihadanin A with different biological activities?

A4: Yes, Kihadanin B, a closely related limonoid, has been shown to suppress adipogenesis (fat cell formation) by inhibiting the Akt-FOXO1-PPARγ signaling pathway in adipocytes. [] This finding suggests that structural modifications within the Kihadanin family could lead to compounds with distinct biological profiles.

Q4: Are there any analytical methods available to detect and quantify Kihadanin A in plant extracts or other matrices?

A5: While specific analytical methods dedicated solely to Kihadanin A haven't been explicitly detailed in the provided research, its isolation from plant extracts commonly involves techniques like column chromatography (silica gel, ODS, Sephadex LH-20) and preparative HPLC. [, ] These techniques, coupled with spectroscopic methods such as NMR and mass spectrometry, allow for the identification and quantification of Kihadanin A. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。